molecular formula C14H23N3O3S B11191407 2-{[5-(butan-2-yl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-tert-butylacetamide

2-{[5-(butan-2-yl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-tert-butylacetamide

Cat. No.: B11191407
M. Wt: 313.42 g/mol
InChI Key: KJIXSZSGJVDEFB-UHFFFAOYSA-N
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Description

2-{[5-(butan-2-yl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-tert-butylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a butan-2-yl group, a hydroxy group, and a sulfanyl group, along with an acetamide moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(butan-2-yl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-tert-butylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic conditions.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.

    Sulfanylation: The sulfanyl group can be introduced by reacting the intermediate with a thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction using tert-butylamine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(butan-2-yl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-tert-butylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(butan-2-yl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-tert-butylacetamide lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C14H23N3O3S

Molecular Weight

313.42 g/mol

IUPAC Name

2-[(5-butan-2-yl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide

InChI

InChI=1S/C14H23N3O3S/c1-6-8(2)10-11(19)15-13(16-12(10)20)21-7-9(18)17-14(3,4)5/h8H,6-7H2,1-5H3,(H,17,18)(H2,15,16,19,20)

InChI Key

KJIXSZSGJVDEFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N=C(NC1=O)SCC(=O)NC(C)(C)C)O

Origin of Product

United States

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